2-bromo-N-(2-oxoindolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

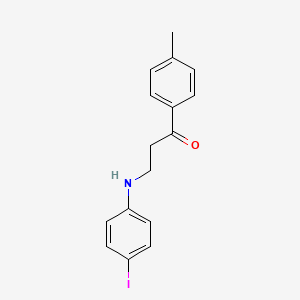

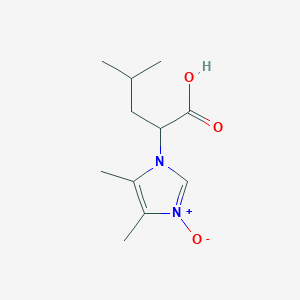

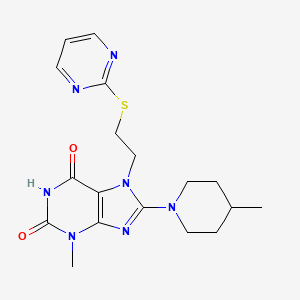

“2-bromo-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .

Synthesis Analysis

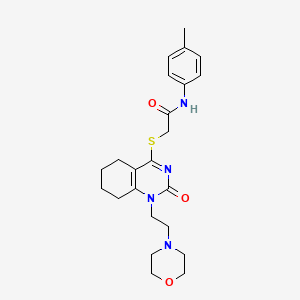

While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized in the search for novel small molecules activating procaspase-3 . The synthesis involved the design of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Scientific Research Applications

Anticancer and Antioxidant Activities

A series of derivatives synthesized by treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives showed significant anticancer and antioxidant activities. These compounds, particularly those with substitution at the C5 position with different halides, exhibited potent effects against various cancer cell lines, including HeLa, IMR-32, and MCF-7, through dose-dependent inhibition of cell growth. The IC50 values of some compounds were found to be comparable with the standard anticancer agent, cisplatin, indicating their potential as therapeutic agents in cancer treatment. Additionally, these compounds effectively scavenged free radicals, suggesting a protective role in pathological conditions such as cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

Structural Analysis and Interactions

The structural characterization and analysis of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed significant insights into their intermolecular interactions. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, these studies highlighted the importance of hydrogen bonds, C–H⋯π, and lone pair⋯π contacts in stabilizing the crystal packing of these compounds. Such detailed structural analysis aids in understanding the chemical and physical properties of these derivatives, which is crucial for their potential applications in drug design and development (Saeed et al., 2020).

Cardioprotective Effects

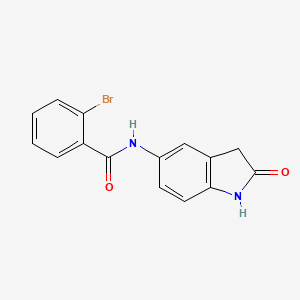

Research on N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide demonstrated its cardioprotective activity against doxorubicin-induced cardiotoxicity in rats. This study revealed that pretreatment with this compound significantly reduced the elevated levels of cardiotoxic biomarkers in plasma, suggesting its potential as a protective agent against cardiotoxicity (Reddy, Nagaraju, Rajyalaksmi, & Sarangapani, 2012).

Future Directions

Indole derivatives, such as “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” and similar compounds could be of interest in future research and drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines .

Biochemical Pathways

It is known that indole derivatives can affect a variety of pathways, leading to diverse biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may have similar effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .

Properties

IUPAC Name |

2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFTXVXAIZCLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

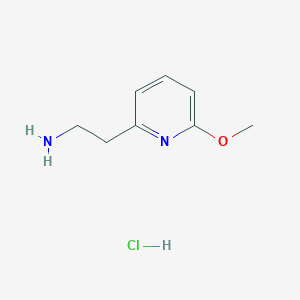

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)

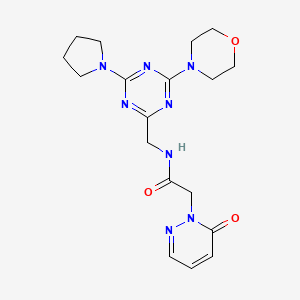

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

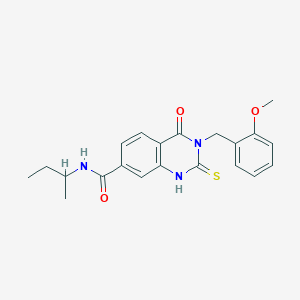

![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2465443.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)